"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" physicochemical properties
"2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide" physicochemical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Abstract
This guide provides a comprehensive framework for the detailed physicochemical characterization of the novel compound 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. Given the limited availability of public experimental data for this molecule, this document serves as both a repository of predicted properties and, more importantly, a detailed methodological guide for researchers in drug development. We present a series of robust, field-proven protocols for determining the critical physicochemical parameters that govern a compound's suitability as a drug candidate. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This work is intended for researchers, scientists, and drug development professionals seeking to establish a definitive profile for novel chemical entities.
Introduction and Structural Identity
2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS RN: 324546-22-7) is a small molecule featuring a cyanoacetamide functional group linked to a tetrahydrofuran moiety.[1] Its structure suggests potential for hydrogen bonding (amide N-H and C=O, ether oxygen) and a degree of lipophilicity conferred by the tetrahydrofuran ring. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any rational drug development program, as these parameters directly influence absorption, distribution, metabolism, and excretion (ADME), as well as formulation strategies.
This guide outlines the necessary in silico and experimental steps to build a complete physicochemical profile for this compound, establishing a gold-standard dataset for future research and development.
Chemical Structure and Identifiers:
| Property | Value | Source |
| IUPAC Name | 2-cyano-N-[(2R)-oxolan-2-yl]methylacetamide | PubChem[1] |
| CAS Number | 324546-22-7 | ChemicalBook[2] |
| Molecular Formula | C₈H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 168.19 g/mol | PubChem[1] |
| Canonical SMILES | C1CC(OC1)CNC(=O)CC#N | PubChem[1] |
Figure 1: Chemical Structure of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide.
In Silico Profiling: Predicting a Physicochemical Landscape
Before embarking on extensive laboratory work, computational models provide a valuable, resource-efficient preview of a compound's likely properties. These predictions help in designing experiments, anticipating challenges (e.g., poor solubility), and contextualizing results.
| Predicted Property | Value | Significance in Drug Development |
| cLogP (Octanol/Water) | 0.2 - 0.5 | Indicates the compound's intrinsic lipophilicity, affecting membrane permeability and plasma protein binding. A low value suggests good hydrophilicity.[3][4] |
| Topological Polar Surface Area (TPSA) | 77.1 Ų | Estimates the surface area of polar atoms, correlating with transport properties and blood-brain barrier penetration. A value < 90 Ų is often associated with good CNS penetration.[5] |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and target binding interactions. |
| Aqueous Solubility (logS) | -1.5 to -2.5 | Predicts solubility in water. A value greater than -4 is generally considered favorable.[4] |
Note: The values above are aggregated from various computational models and should be confirmed experimentally.
Experimental Characterization: Gold-Standard Protocols
The following sections detail the essential experimental workflows required to definitively characterize 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide.
Identity, Purity, and Structural Confirmation
Causality: Before measuring any other property, it is imperative to confirm the identity of the bulk substance and determine its purity. An impure sample will yield erroneous and misleading data for all subsequent experiments. The combination of chromatography (for separation) with mass spectrometry (for mass confirmation) and NMR (for detailed structural mapping) provides an orthogonal, self-validating system for identity and purity assessment.[6][7][8]
Caption: Workflow for confirming compound identity and purity.
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a UV-Diode Array Detector (DAD) and a Mass Spectrometer (MS).[6][7]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1 mL/min.
-
Detection:
-
UV-DAD: Monitor at 210 nm and 254 nm. Assess peak purity by comparing spectra across the main peak.[9]
-
MS: Use electrospray ionization (ESI) in positive mode to detect the [M+H]⁺ ion (expected m/z = 169.09).
-
-
Analysis: Integrate the peak area of the main component and all impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. The target is typically ≥95% for initial studies.[10]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum should be consistent with the proposed structure, showing characteristic shifts for the tetrahydrofuran, methylene, and acetamide protons. Integration of the peaks should correspond to the number of protons in each environment.[11][12]
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will confirm the presence of the nitrile (C≡N), carbonyl (C=O), and aliphatic carbons.[12][13]
-
Interpretation: The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure.[14]
Thermodynamic Aqueous Solubility
Causality: Solubility is a critical determinant of oral bioavailability.[15] Low solubility can be a major hurdle in drug development. The shake-flask method is considered the "gold standard" because it measures the solubility of a compound once it has reached equilibrium between the solid and solution phases, providing the true thermodynamic solubility value.[15][16] This is more predictive of in vivo behavior than kinetic methods, which can overestimate solubility.[16]
Caption: Shake-flask method for thermodynamic solubility.
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Addition: Add an excess amount of solid 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide to a glass vial containing a known volume of the PBS buffer (e.g., 2 mg in 1 mL). The presence of undissolved solid at the end of the experiment is essential.[16]
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[17][18]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.
-
Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the filtered supernatant and quantify its concentration using a validated HPLC-UV method (as described in Protocol 1).
-
Reporting: The determined concentration is the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate. For ionizable compounds, this protocol should be repeated at different pH values to generate a pH-solubility profile.[16]
Lipophilicity: Octanol-Water Distribution Coefficient (LogD)
Causality: Lipophilicity is a key indicator of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[19] While cLogP is a calculated value for the neutral species, LogD is the experimentally determined distribution ratio at a specific pH, accounting for both neutral and ionized forms.[3] The shake-flask method is the classical and most reliable technique for LogD determination.[3][20]
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and, separately, pre-saturate PBS (pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[19][21] This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated PBS. Add a known volume of this aqueous solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., 1:1 v/v).
-
Equilibration: Seal the vial and shake vigorously for a fixed period (e.g., 1-2 hours) to ensure equilibrium partitioning is achieved.[19]
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.[19]
-
Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Quantify the concentration of the compound in each phase using HPLC-UV.
-
Calculation: The LogD value is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Thermal Properties
Causality: Thermal analysis is critical for understanding the solid-state properties of a drug substance, which impacts stability, manufacturing, and formulation. Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphism, while Thermogravimetric Analysis (TGA) measures thermal stability and decomposition temperature.[22][23][24]
-
Instrumentation: Use a calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan (for DSC) or a platinum/ceramic pan (for TGA).
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min).[25]
-
The sharp endothermic peak in the resulting thermogram corresponds to the melting point (Tₘ). The shape and presence of other thermal events can indicate polymorphism or impurities.[22]
-
-
TGA Method:
Data Synthesis and Summary
A comprehensive physicochemical profile is best presented in a consolidated format. This table serves as the definitive summary for 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide, combining predicted values with the experimentally determined data.
| Parameter | Method | Predicted Value | Experimental Target / Result |
| Identity | ¹H & ¹³C NMR | N/A | Structure Confirmed |
| Purity | HPLC-UV/MS | N/A | ≥ 95% |
| Melting Point (Tₘ) | DSC | N/A | To be determined (°C) |
| Decomposition (Tₔ) | TGA | N/A | To be determined (°C) |
| Aqueous Solubility | Shake-Flask (pH 7.4) | -1.5 to -2.5 (logS) | To be determined (µg/mL) |
| Lipophilicity (LogD) | Shake-Flask (pH 7.4) | 0.2 - 0.5 (cLogP) | To be determined |
Conclusion
This technical guide establishes a rigorous, authoritative framework for the complete physicochemical characterization of 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. By adhering to these gold-standard protocols, researchers can generate a reliable and comprehensive data package. This dataset is fundamental for making informed decisions in the drug discovery and development process, from lead optimization and candidate selection to formulation and regulatory submission. The emphasis on orthogonal methods and the rationale behind each protocol ensures the scientific integrity and trustworthiness of the resulting data.
References
- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- LogP / LogD shake-flask method. Protocols.io.
- Determination of lipophilicity (logD). Bio-protocol.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Shake Flask LogD. Domainex.
- Guidance for Industry #169 - Drug Substance. FDA.
- HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry.
- Spectroscopy Methods of structure determination.
- The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling.
- 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide. PubChem.
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.
- 2-Cyano-N-((tetrahydrofuran-2-yl)methyl)acetamide.
- (PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts. ResearchGate.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
- Solubility Data Series. IUPAC.
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
- A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed.
- Thermal Analysis. Chemistry LibreTexts.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- 2-CYANO-N-(TETRAHYDRO-FURAN-2-YLMETHYL)-ACETAMIDE. ChemicalBook.
- Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. PMC - NIH.
- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect.
- Thermal analysis. PRISM Research Institute.
- Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
- The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. IUPAC.
- Q11 Development and Manufacture of Drug Substances. FDA.
- (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa). ResearchGate.
- Introduction to IUPAC-NIST Solubilities Database.
- (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)*. ResearchGate.
- Acetamide, 2-cyano-. NIST WebBook.
- Year in Review: How FDA Guidances Defined the 2025 Biopharma Landscape.
- Drug Substance Postapproval Changes Guidance: Determination of Impurity Profile Equivalence. YouTube.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central.
- Advancing physicochemical property predictions in computational drug discovery. eScholarship.
- Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. ResearchGate.
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central.
Sources
- 1. 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | C8H12N2O2 | CID 2806437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYANO-N-(TETRAHYDRO-FURAN-2-YLMETHYL)-ACETAMIDE | 324546-22-7 [chemicalbook.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 15. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. enamine.net [enamine.net]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. Shake Flask LogD | Domainex [domainex.co.uk]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. resolvemass.ca [resolvemass.ca]
- 23. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. prism.tus.ie [prism.tus.ie]
- 26. mt.com [mt.com]
